Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be derived from aniline and diethyl ethoxymethylenemalonate through a series of reactions.
Formation of the Amino Acid Ester: The amino acid ester is then synthesized by reacting the quinoline derivative with an appropriate amino acid under specific conditions.
Final Coupling: The final step involves coupling the quinoline derivative with the amino acid ester to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring quinoline derivative used to treat malaria.
Chloroquine: A synthetic quinoline derivative used as an antimalarial and anti-inflammatory agent.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
Methyl (S)-2-amino-3-(quinolin-4-yl)propanoate is unique due to its combination of a quinoline ring and an amino acid ester. This structure provides a dual mechanism of action, allowing it to interact with both DNA and proteins, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-quinolin-4-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11(14)8-9-6-7-15-12-5-3-2-4-10(9)12/h2-7,11H,8,14H2,1H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUVBYPWQODCML-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=NC2=CC=CC=C12)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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